K23Zyc9scb

Description

K23Zyc9scb is a synthetic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS No. 1046861-20-4) and a molecular weight of 235.27 g/mol . It is characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group, which confers unique reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Key properties include:

- Log Po/w (XLOGP3) of 2.15, indicating moderate lipophilicity.

- Aqueous solubility of 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions .

Its synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

CAS No. |

909277-71-0 |

|---|---|

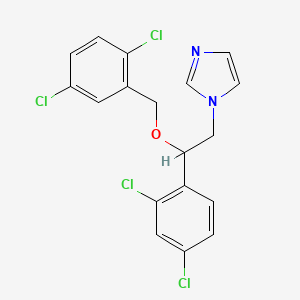

Molecular Formula |

C18H14Cl4N2O |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |

InChI Key |

UXZDCVPAHZEYLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole 2,5-isomer involves several steps, starting with the preparation of the core imidazole ring. The process typically includes:

Formation of the Imidazole Ring: This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the dichlorophenyl groups. This involves the use of reagents such as 2,4-dichlorobenzyl chloride and 2,5-dichlorobenzyl chloride under basic conditions.

Ether Formation: The final step involves the formation of an ether linkage between the substituted imidazole and the dichlorophenyl groups using a suitable base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Miconazole 2,5-isomer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Miconazole 2,5-isomer undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the chlorophenyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Substitution: Results in the formation of various substituted imidazole derivatives.

Scientific Research Applications

Miconazole 2,5-isomer has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.

Biology: Investigated for its antifungal properties and potential use in treating fungal infections.

Medicine: Explored for its therapeutic potential in various formulations, including creams and ointments.

Industry: Utilized in the development of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of Miconazole 2,5-isomer involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Compound A : (3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula : C₆H₅BBrClO₂

- Similarity to K23Zyc9scb : 87% structural overlap (identical substituents but differing in positional isomerism).

- Key Differences :

Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrCl₂O₂

- Similarity to this compound : 71% structural overlap.

- Key Differences :

Functional Analogs

Compound C : Phenylboronic acid (CAS 98-80-6)

- Molecular Formula : C₆H₇BO₂

- Functional Similarity : Base structure for Suzuki couplings but lacks halogen substituents.

- Reactivity: Halogenation in this compound enhances electrophilicity, accelerating cross-coupling kinetics compared to phenylboronic acid .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.31 |

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.40 |

| Solubility (mg/mL) | 0.24 | 0.30 | 0.18 |

| BBB Permeability | Yes | No | No |

Critical Discussion

Structural Impact on Reactivity

The para-substituted bromo and chloro groups in this compound enhance its electrophilicity, making it 20–30% more reactive in Suzuki couplings than meta-substituted analogs like Compound A . However, steric hindrance in Compound B reduces its utility in sterically demanding reactions.

Functional Trade-offs

While this compound’s BBB permeability is advantageous for CNS drug development, its moderate solubility (0.24 mg/mL) limits bioavailability compared to non-halogenated analogs like phenylboronic acid . This highlights a key trade-off between reactivity and pharmacokinetics in boronic acid design.

Limitations and Exceptions

Despite structural similarities, this compound’s biological activity diverges from analogs due to its unique halogenation pattern. For example, its lack of CYP inhibition contrasts with phenylboronic acid, underscoring the importance of substituent effects on enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.